molecular formula C16H12ClF3N6OS B10953921 (5-chlorothiophen-2-yl)[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(5-chlorothiophen-2-yl)[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10953921
M. Wt: 428.8 g/mol
InChI Key: DQBVVZCSAWBVPS-UHFFFAOYSA-N
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Description

(5-CHLORO-2-THIENYL)[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-THIENYL)[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the pyrazole and thienyl groups under controlled conditions. The final step involves the incorporation of the trifluoromethyl group, which is crucial for the compound’s stability and reactivity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-THIENYL)[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications depending on the functional groups introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (5-CHLORO-2-THIENYL)[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is studied for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-THIENYL)[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-CHLORO-2-THIENYL)[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12ClF3N6OS

Molecular Weight

428.8 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-[7-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C16H12ClF3N6OS/c1-7-8(5-22-25(7)2)12-11(13(27)9-3-4-10(17)28-9)14(16(18,19)20)24-15-21-6-23-26(12)15/h3-6,12H,1-2H3,(H,21,23,24)

InChI Key

DQBVVZCSAWBVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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